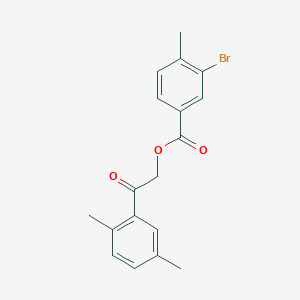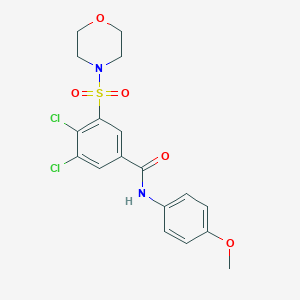
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is an organic compound with the molecular formula C17H9N3O and a molecular weight of 271.27 g/mol. This compound features a quinoline moiety linked to a benzene ring, which is substituted with two cyano groups. The presence of the quinoline structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE typically involves the reaction of quinoline derivatives with benzene-1,2-dicarbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where quinoline is reacted with a halogenated benzene-1,2-dicarbonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline or benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinoline moiety is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with potent antimicrobial properties.
Quinoline-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C17H9N3O |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
3-quinolin-8-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H9N3O/c18-10-13-5-2-7-15(14(13)11-19)21-16-8-1-4-12-6-3-9-20-17(12)16/h1-9H |
Clé InChI |
DNQUCIGXUVEEIT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B340737.png)
![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340740.png)
![4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name)](/img/structure/B340745.png)
![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-carbonyl)-phenyl]-benzamide](/img/structure/B340746.png)
![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B340747.png)
![4-[(phenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340749.png)
![2-({3-[(3-Chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B340751.png)
![4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B340752.png)
![3-[(4-bromobenzoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B340753.png)
![3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B340754.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B340758.png)

